molecular formula C7H8F7NO2 B14010918 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane CAS No. 356-66-1

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane

Katalognummer: B14010918
CAS-Nummer: 356-66-1
Molekulargewicht: 271.13 g/mol
InChI-Schlüssel: OZLLKPBJUXSZOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane is a fluorinated organic compound with the molecular formula C7H8F7NO2. It is characterized by the presence of seven fluorine atoms and a nitro group attached to a heptane backbone. This compound is known for its unique chemical properties, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane typically involves the fluorination of heptane derivatives followed by nitration. One common method includes the reaction of heptane with fluorinating agents such as cobalt trifluoride or silver fluoride under controlled conditions to introduce the fluorine atoms. The resulting fluorinated heptane is then subjected to nitration using nitric acid or a nitrating mixture to introduce the nitro group .

Industrial production methods often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs that target specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of specific pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane can be compared with other fluorinated nitroalkanes, such as:

    1,1,1,2,2,3,3-Heptafluoro-3-nitropropane: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1,1,1,2,2,3,3-Heptafluoro-4-nitrobutane: Another fluorinated nitroalkane with a different carbon chain length and position of the nitro group.

    1,1,1,2,2,3,3-Heptafluoro-2-nitroethane: A smaller molecule with distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine atoms and the nitro group, which imparts unique chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

356-66-1

Molekularformel

C7H8F7NO2

Molekulargewicht

271.13 g/mol

IUPAC-Name

1,1,1,2,2,3,3-heptafluoro-5-nitroheptane

InChI

InChI=1S/C7H8F7NO2/c1-2-4(15(16)17)3-5(8,9)6(10,11)7(12,13)14/h4H,2-3H2,1H3

InChI-Schlüssel

OZLLKPBJUXSZOV-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.